5-Bromo-2-ethyl-8-methoxyquinoline
Description
5-Bromo-2-ethyl-8-methoxyquinoline is a quinoline derivative with a bromine atom at position 5, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 6. This compound’s structure confers unique electronic, steric, and solubility properties, making it valuable in pharmaceutical synthesis, material science, and catalysis. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl and methoxy groups influence steric bulk and solubility, respectively .
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
5-bromo-2-ethyl-8-methoxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-3-8-4-5-9-10(13)6-7-11(15-2)12(9)14-8/h4-7H,3H2,1-2H3 |
InChI Key |
QIPUCSNWEJQOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2C=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Electronic Effects
5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)
- Structure : 5-Br, 8-OCH₃, 2-CH₃.
- Molecular Formula: C₁₁H₁₀BrNO.
- Key Differences: The methyl group at position 2 reduces steric hindrance compared to the ethyl group in the target compound. This results in lower lipophilicity (logP ~2.1 vs.
4-Bromo-8-methoxyquinoline
- Structure : 4-Br, 8-OCH₃.
- Molecular Formula: C₁₀H₈BrNO.
- Key Differences: The bromine at position 4 (vs. 5) alters electron distribution, reducing electrophilicity at the quinoline core. This positional isomer is less reactive in Suzuki-Miyaura couplings but shows promise in radiopharmaceuticals due to its planar geometry .
5-Bromo-8-methylquinoline (CAS 74316-55-5)
Substituent Type and Functional Group Impact
8-Bromo-2-methoxyquinoline
- Structure : 8-Br, 2-OCH₃.
- Molecular Formula: C₁₀H₈BrNO.
- Key Differences : Swapping bromine and methoxy positions (vs. the target compound) shifts the electron-withdrawing effect to position 8, diminishing reactivity at position 5. This derivative exhibits weaker binding to metalloenzymes in preclinical studies .
4-Bromo-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-60-5)
- Structure : 4-Br, 8-Cl, 5-OCH₃, 2-CH₃.
- Molecular Formula: C₁₁H₉BrClNO.
- Key Differences : The chloro group at position 8 (vs. methoxy) increases electrophilicity but reduces metabolic stability. The methyl at position 2 provides moderate steric hindrance, intermediate between ethyl and hydrogen analogs .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Properties |
|---|---|---|---|---|
| 5-Bromo-2-ethyl-8-methoxyquinoline | N/A | C₁₂H₁₂BrNO | 5-Br, 2-C₂H₅, 8-OCH₃ | High lipophilicity (logP = 2.8), moderate solubility |
| 5-Bromo-8-methoxy-2-methylquinoline | 103862-55-1 | C₁₁H₁₀BrNO | 5-Br, 2-CH₃, 8-OCH₃ | Lower steric hindrance, logP = 2.1 |
| 4-Bromo-8-methoxyquinoline | 1198-14-7 | C₁₀H₈BrNO | 4-Br, 8-OCH₃ | Planar structure, radiopharmaceutical use |
| 5-Bromo-8-methylquinoline | 74316-55-5 | C₁₀H₈BrN | 5-Br, 8-CH₃ | Low solubility (25 mg/L) |
| 8-Bromo-2-methoxyquinoline | N/A | C₁₀H₈BrNO | 8-Br, 2-OCH₃ | Weak enzyme inhibition (IC₅₀ > 10 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
